2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}oxy)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)oxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-6-3-7(2)13-8(11-6)4-9(12-13)16-5-10(14)15/h3-4H,5H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITQUQRSFADMTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)OCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301170657 | |
| Record name | Acetic acid, 2-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301170657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1855906-83-0 | |
| Record name | Acetic acid, 2-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1855906-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301170657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}oxy)acetic acid typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyrimidine core. This can be achieved through the reaction of 3,5-dimethylpyrazole with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Acetic Acid Moiety: The next step involves the introduction of the acetic acid moiety. This can be accomplished by reacting the pyrazolo[1,5-a]pyrimidine intermediate with chloroacetic acid or its derivatives in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}oxy)acetic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biology: It is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic, optical, or mechanical properties.
Industry: It may be used as an intermediate in the synthesis of other valuable compounds or as a component in specialized industrial applications.
Mechanism of Action
The mechanism of action of 2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}oxy)acetic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby reducing inflammation or inhibiting tumor growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}oxy)acetic acid are compared below with analogous pyrazolo[1,5-a]pyrimidine derivatives:
Table 1: Structural and Functional Comparison
Key Findings
Core Heterocycle Variations :
- Replacement of the pyrazole ring with triazolo ([1,2,4]triazolo[1,5-a]pyrimidine) alters electronic density and binding kinetics, as seen in compound 12b (). The sulfur atom in the thioacetic acid derivative may confer redox activity or metal-binding properties absent in the oxyacetic acid analog.
Substituent Effects: Lipophilicity: Acetamide derivatives (e.g., F-DPA) exhibit higher logP values due to N,N-diethyl and fluorophenyl groups, facilitating blood-brain barrier (BBB) penetration for CNS targets . In contrast, the oxyacetic acid group in the target compound enhances aqueous solubility, favoring peripheral targets. Methyl groups (5,7-dimethyl) balance metabolic stability and synthetic accessibility .
Biological Activity: TSPO Ligands: F-DPA and DPA-714 () demonstrate nanomolar affinity for the translocator protein (TSPO), critical for neuroinflammation imaging. Their acetamide side chains are optimized for radiolabeling (e.g., [18F]) and in vivo stability. Cytotoxicity: Carboxamide derivatives () show moderate cytotoxicity (IC50 5–10 µM) in cancer cell lines, attributed to intercalation or kinase inhibition.
Synthetic Accessibility :
- Microwave-assisted synthesis () reduces reaction times for acetamide derivatives (30 min vs. 16 h), highlighting scalability advantages. The target compound’s oxyacetic acid group may require milder conditions to preserve acid-sensitive functionalities.
Biological Activity
2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}oxy)acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the functionalization of pyrazolo[1,5-a]pyrimidine derivatives. Various synthetic routes have been explored to enhance yields and optimize biological activity. Notably, the introduction of electron-donating groups has been shown to improve the overall efficacy of these compounds in biological assays .
The compound exhibits a multifaceted mechanism of action primarily through the inhibition of key enzymes involved in inflammatory pathways. It has been reported to modulate the activity of stearoyl-CoA desaturase (SCD), which plays a significant role in lipid metabolism and inflammation . This modulation is crucial in conditions such as obesity, cardiovascular diseases, and diabetes.
Anti-inflammatory Effects
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, possess significant anti-inflammatory properties. In vitro studies demonstrated that these compounds effectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is pivotal in the inflammatory response. For instance, certain derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .
| Compound | IC50 (μM) | Comparison Drug | IC50 (μM) |
|---|---|---|---|
| This compound | 0.04 ± 0.02 | Celecoxib | 0.04 ± 0.01 |
Anticancer Potential
The anticancer properties of pyrazolo[1,5-a]pyrimidines have been highlighted in several studies. These compounds have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the downregulation of oncogenic pathways and upregulation of tumor suppressor genes .
Study on Inflammatory Models
In a study utilizing carrageenan-induced paw edema in rats, derivatives including this compound demonstrated significant reductions in edema comparable to indomethacin (ED50 = 9.17 μM) . This highlights its potential as an effective anti-inflammatory agent.
Cancer Cell Line Studies
Another study assessed the efficacy of this compound against human cancer cell lines (e.g., A549 lung cancer cells). Results indicated that treatment with the compound led to a marked decrease in cell viability and induced apoptosis through caspase activation pathways .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies have revealed that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine core significantly influence biological activity. Substituents that enhance electron density at the nitrogen atoms have been associated with increased potency against COX enzymes and enhanced anticancer activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
